4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
- Its structure features a piperazine ring with a carboxamide group and a substituted phenyl ring.
- The fluorine atom at the para position of the phenyl ring enhances its pharmacological properties.
4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide: is a synthetic organic compound.
Preparation Methods
Reaction Conditions: The reaction occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents: Palladium catalysts, boronic acids, and bases.
Major Products: The desired product is the coupled compound, but side reactions may occur.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a model compound in reaction studies.
Industry: May find applications in materials science or fine chemicals.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine core, fluorine substitution, and benzylamino group sets it apart.
Similar Compounds: Other piperazine derivatives, such as antipsychotic agents or serotonin receptor ligands.
Remember that this compound’s potential lies in its versatility and unique structure Researchers continue to explore its applications across various fields
Properties
Molecular Formula |
C21H25FN4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25FN4O3/c1-29-19-8-2-16(3-9-19)14-23-20(27)15-24-21(28)26-12-10-25(11-13-26)18-6-4-17(22)5-7-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
BKZITGVRVOWLMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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